molecular formula C26H28N2O6S B11139973 benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11139973
M. Wt: 496.6 g/mol
InChI Key: SUUGFPREGXKVQM-UHFFFAOYSA-N
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Description

Benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring is constructed through cyclization reactions.

    Pyrimidine Ring Construction: The thiazole intermediate is then reacted with appropriate reagents to form the fused pyrimidine ring.

    Functional Group Additions:

    Final Esterification: The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is studied for its potential bioactivity. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of significant interest. Researchers investigate its efficacy and mechanism of action in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar thiazolopyrimidine structures but different substituents.

    Benzyl Esters: Compounds with a benzyl ester functional group but different core structures.

    Trimethoxyphenyl Derivatives: Compounds containing the trimethoxyphenyl group but different overall structures.

Uniqueness

What sets benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate apart is its combination of functional groups and fused ring system. This unique structure imparts specific chemical reactivity and potential bioactivity that may not be present in similar compounds.

Properties

Molecular Formula

C26H28N2O6S

Molecular Weight

496.6 g/mol

IUPAC Name

benzyl 2-ethyl-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C26H28N2O6S/c1-6-20-24(29)28-22(17-12-18(31-3)23(33-5)19(13-17)32-4)21(15(2)27-26(28)35-20)25(30)34-14-16-10-8-7-9-11-16/h7-13,20,22H,6,14H2,1-5H3

InChI Key

SUUGFPREGXKVQM-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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